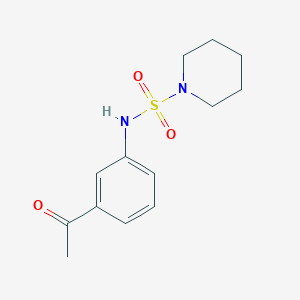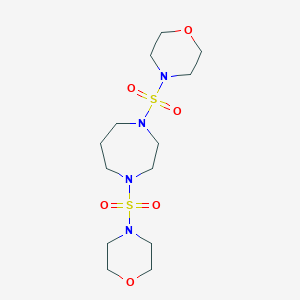![molecular formula C15H18N2O3S B289065 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. The compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been shown to reduce inflammation, pain, and fever in various animal models. It also exhibits antioxidant properties and protects against oxidative stress-induced damage. The compound has been found to regulate glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to regulate glucose metabolism and insulin sensitivity, and its potential applications in cancer treatment. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone. One potential direction is to explore its potential applications in the treatment of Alzheimer's disease, as it has been shown to exhibit neuroprotective properties. Another direction is to investigate its potential as a therapeutic agent for other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water for better bioavailability.
In conclusion, 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a promising compound with potential applications in various scientific fields. Its potent anti-inflammatory, analgesic, and antipyretic properties, as well as its potential in cancer treatment and regulation of glucose metabolism, make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action, potential toxicity, and optimal dosage for therapeutic use.
Métodos De Síntesis
The synthesis of 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1-acetyl-3,5-dimethylpyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C15H18N2O3S/c1-9-6-7-14(8-10(9)2)21(19,20)17-12(4)15(13(5)18)11(3)16-17/h6-8H,1-5H3 |
Clave InChI |
GJMLFNFJZXEAJB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)